2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid
CAS No.: 2167709-61-5
Cat. No.: VC11514179
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid - 2167709-61-5](/images/no_structure.jpg)
Specification
CAS No. | 2167709-61-5 |
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Molecular Formula | C10H16O3 |
Molecular Weight | 184.23 g/mol |
IUPAC Name | 2-(2-oxaspiro[3.5]nonan-7-yl)acetic acid |
Standard InChI | InChI=1S/C10H16O3/c11-9(12)5-8-1-3-10(4-2-8)6-13-7-10/h8H,1-7H2,(H,11,12) |
Standard InChI Key | XJOUBJFWEXYFPL-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CCC1CC(=O)O)COC2 |
Introduction
Chemical Structure and Nomenclature
2-{2-Oxaspiro[3.5]nonan-7-yl}acetic acid (CAS: 2167709-61-5) belongs to the class of spirocyclic oxa compounds fused with acetic acid. Its IUPAC name reflects a bicyclic system where a tetrahydrofuran-like oxygen-containing ring (oxa) is spiro-fused to a cyclohexane ring at the 7th position. The acetic acid substituent is attached to the spiro-junction carbon, yielding the molecular formula C₁₀H₁₄O₃ (molar mass: 182.22 g/mol) .
Structural Features:
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Spiro[3.5]nonane core: A 3-membered oxirane ring fused to a 5-membered cycloalkane.
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Acetic acid moiety: Provides acidity (pKa ≈ 4.7) and hydrogen-bonding capacity.
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Chirality: The spiro junction creates two stereocenters, enabling enantiomeric forms .
Synthetic Routes and Methodologies
Key Synthetic Strategies
Synthesis of 2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid typically involves iodocyclization or ring-closing metathesis to construct the spirocyclic core, followed by functionalization of the acetic acid group .
Iodocyclization Protocol
A representative procedure from Semeno et al. (see Supporting Information in ) involves:
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Substrate Preparation: Starting with a diol or hydroxy ester precursor.
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Iodocyclization: Treatment with iodine (I₂) and sodium bicarbonate (NaHCO₃) in acetonitrile (CH₃CN) at 0°C to room temperature.
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Hydrolysis and Oxidation: Conversion of the iodide to a carboxylic acid via hydrolysis and subsequent oxidation .
Alternative Routes
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Grignard Addition: Reaction of spirocyclic ketones with methylmagnesium bromide followed by oxidation.
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Cross-Coupling: Palladium-catalyzed coupling to introduce the acetic acid moiety .
Physicochemical Properties
Physical Properties
Property | Value/Description | Source |
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Molecular Formula | C₁₀H₁₄O₃ | |
Molecular Weight | 182.22 g/mol | |
Melting Point | Not reported (likely liquid at RT) | |
Solubility | Soluble in polar organic solvents |
Spectroscopic Data
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¹H NMR: Peaks at δ 1.48–2.34 ppm (cyclohexane protons), δ 3.17–4.11 ppm (oxirane and acetic acid protons) .
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¹³C NMR: Signals at δ 28.5–156.4 ppm, confirming spirocyclic and carboxylic carbons .
Reactivity and Functionalization
The compound exhibits dual reactivity:
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Carboxylic Acid Reactions:
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Esterification with alcohols (e.g., methanol/H⁺).
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Amide formation via coupling reagents (e.g., EDCl, HOBt).
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Spirocyclic Core Modifications:
Applications in Research and Industry
Medicinal Chemistry
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Building Block: Used to synthesize spirocyclic drug candidates targeting GPCRs and kinases.
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Prodrug Design: The carboxylic acid group enables conjugation with bioactive molecules (e.g., antiviral agents) .
Material Science
Package Size | Price (€, excl. VAT) |
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100 mg | 890.82 |
250 mg | 1,875.00 |
1 g | 2,799.08 |
Pricing reflects its use in high-value research applications .
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